

Fa-Gly-Oh dosage and concentration for experiments.

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Compound of Interest

Compound Name: Fa-Gly-Oh

Cat. No.: B1214423

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Application Notes and Protocols for Fa-Gly-Oh

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the experimental use of **Fa-Gly-Oh**, a fluorescently labeled glycine derivative. For the purposes of this document, **Fa-Gly-Oh** is defined as glycine N-terminally conjugated to a fluorescein derivative, a widely utilized fluorescent tag in biological research. This modification allows for the sensitive detection and quantification of the molecule in various experimental settings. **Fa-Gly-Oh** can serve as a valuable tool for studying amino acid transport, peptide uptake, and as a tracer in various cell-based assays.

The protocols detailed below offer starting points for common applications and may require optimization based on specific experimental systems and objectives.

Quantitative Data Summary

For effective experimental design, understanding the key quantitative parameters of **Fa-Gly-Oh** is crucial. The following table summarizes these properties.

Parameter	Value	Reference/Method
Molecular Weight	Varies based on the specific fluorescein derivative	Mass Spectrometry
Excitation Maximum (λ_{ex})	~495 nm	Spectrofluorometry
Emission Maximum (λ_{em})	~517 nm	Spectrofluorometry
Recommended Stock Solution Concentration	1-10 mM in DMSO or DMF	General laboratory practice for fluorescent probes[1]
Typical In Vitro Working Concentration	1-100 μ M	Concentration-dependent uptake studies[2]
Molar Extinction Coefficient (ϵ)	~70,000 $\text{cm}^{-1}\text{M}^{-1}$ at ~495 nm	Based on carboxyfluorescein (FAM)[3]
Quantum Yield (Φ)	~0.9	Based on carboxyfluorescein (FAM)

Experimental Protocols

Protocol 1: Cellular Uptake Assay using Fluorescence Microscopy

Objective: To visualize the cellular internalization of **Fa-Gly-Oh** in cultured cells.

Materials:

- **Fa-Gly-Oh**
- Cell culture medium
- Phosphate-Buffered Saline (PBS)
- Formaldehyde or Paraformaldehyde (for fixing)
- DAPI or Hoechst stain (for nuclear counterstaining)
- Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP)

Procedure:

- Cell Seeding: Plate cells onto glass-bottom dishes or coverslips and culture until they reach the desired confluency.
- Preparation of **Fa-Gly-Oh** Solution: Prepare a working solution of **Fa-Gly-Oh** in cell culture medium at the desired final concentration (e.g., 10 μ M).
- Incubation: Remove the culture medium from the cells and replace it with the **Fa-Gly-Oh** containing medium. Incubate the cells for a specific time course (e.g., 15, 30, 60 minutes) at 37°C in a CO₂ incubator.
- Washing: After incubation, aspirate the **Fa-Gly-Oh** solution and wash the cells three times with ice-cold PBS to remove extracellular probe. An acidic wash with a glycine-HCl buffer (pH 3.0) can be employed to remove cell-surface bound conjugates.^{[1][4]}
- Fixation: Fix the cells with 4% formaldehyde or paraformaldehyde in PBS for 15 minutes at room temperature.
- Washing: Wash the cells three times with PBS.
- Counterstaining: Incubate the cells with a nuclear stain like DAPI or Hoechst for 5-10 minutes.
- Washing: Wash the cells twice with PBS.
- Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Imaging: Visualize the cells using a fluorescence microscope. Capture images in the green channel for **Fa-Gly-Oh** and the blue channel for the nuclear stain.

Protocol 2: Quantitative Analysis of Cellular Uptake by Flow Cytometry

Objective: To quantify the uptake of **Fa-Gly-Oh** by a cell population.

Materials:

- **Fa-Gly-Oh**
- Cell culture medium
- Phosphate-Buffered Saline (PBS)
- Trypsin or other cell detachment solution
- Flow cytometer with a 488 nm laser

Procedure:

- **Cell Preparation:** Culture cells in suspension or detach adherent cells using trypsin. Wash the cells with PBS and resuspend them in cell culture medium at a concentration of 1×10^6 cells/mL.
- **Incubation:** Add **Fa-Gly-Oh** to the cell suspension at various concentrations (e.g., 1, 10, 50, 100 μ M) and incubate for a defined period (e.g., 30 minutes) at 37°C. Include an unstained control.
- **Washing:** After incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash them three times with ice-cold PBS to remove excess **Fa-Gly-Oh**.
- **Resuspension:** Resuspend the cells in 0.5 mL of cold PBS or flow cytometry staining buffer.
- **Analysis:** Analyze the cells on a flow cytometer, exciting with a 488 nm laser and detecting the emission in the green channel (typically around 525/50 nm).^{[5][6][7]}
- **Data Interpretation:** The geometric mean fluorescence intensity (MFI) of the cell population is proportional to the amount of internalized **Fa-Gly-Oh**.

Protocol 3: In Vitro Binding Assay (Competitive Format)

Objective: To assess the binding of **Fa-Gly-Oh** to a target protein or receptor and to determine the binding affinity of unlabeled competitor ligands.

Materials:

- **Fa-Gly-Oh**
- Purified target protein
- Assay buffer (e.g., PBS with 0.1% BSA)
- Unlabeled competitor ligand
- 96-well black microplate
- Fluorescence plate reader

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of the target protein in the assay buffer.
 - Prepare a stock solution of **Fa-Gly-Oh** in the assay buffer. The final concentration should be at or below its dissociation constant (K_d) for the target, if known.
 - Prepare a serial dilution of the unlabeled competitor ligand in the assay buffer.
- Assay Setup:
 - To each well of the 96-well plate, add a fixed concentration of the target protein.
 - Add the serially diluted unlabeled competitor.
 - Add a fixed concentration of **Fa-Gly-Oh** to all wells.
 - Include controls: wells with only **Fa-Gly-Oh** (for background fluorescence) and wells with **Fa-Gly-Oh** and the target protein but no competitor (for maximum binding).
- Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.

- **Measurement:** Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths for fluorescein.
- **Data Analysis:** Plot the fluorescence intensity against the logarithm of the competitor concentration. The data can be fitted to a sigmoidal dose-response curve to determine the IC_{50} of the competitor. The K_i can then be calculated using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway

This diagram illustrates a hypothetical signaling pathway that could be investigated using **Fa-Gly-Oh**. In this example, **Fa-Gly-Oh** is transported into the cell via an amino acid transporter and subsequently modulates a downstream signaling cascade.

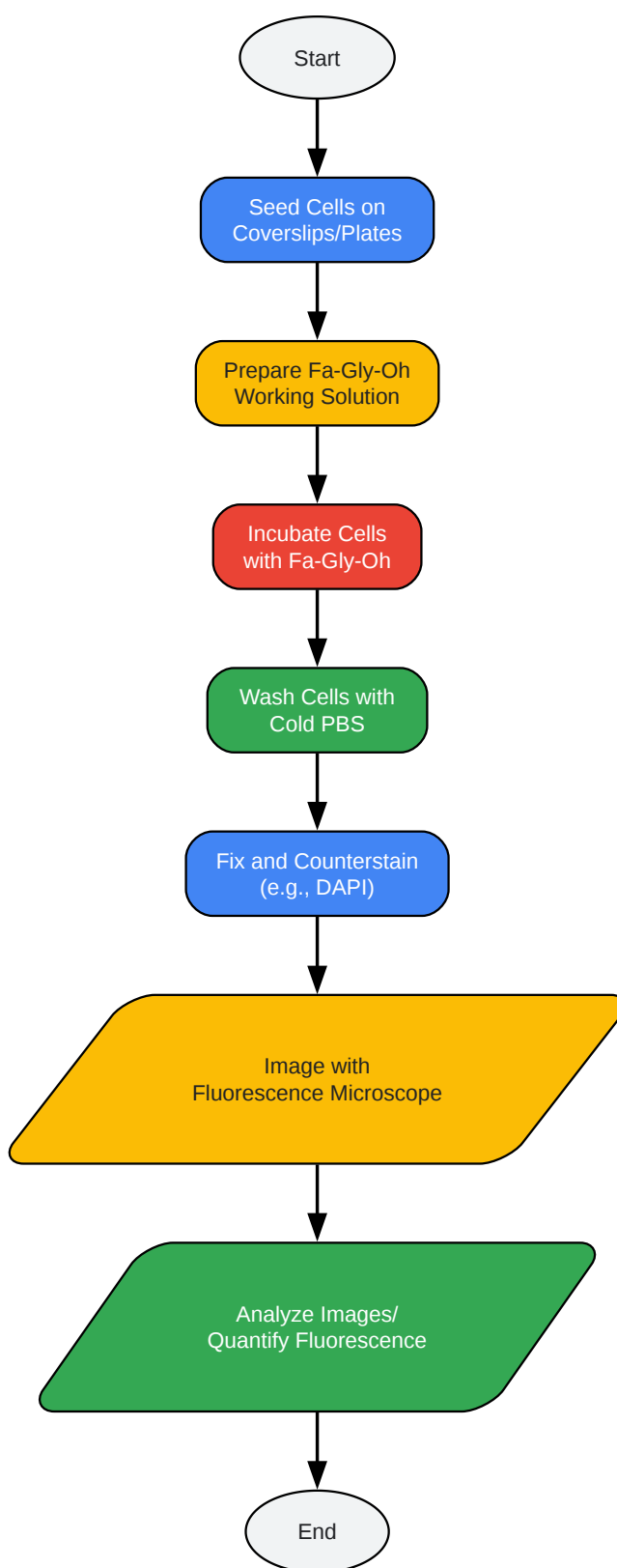


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Hypothetical signaling pathway involving **Fa-Gly-Oh**.

Experimental Workflow

The following diagram outlines the general workflow for a cellular uptake experiment using **Fa-Gly-Oh**.



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Workflow for a cellular uptake experiment.

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